molecular formula C31H45N3O21 B1498209 Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP CAS No. 501427-92-5

Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP

Cat. No.: B1498209
CAS No.: 501427-92-5
M. Wt: 795.7 g/mol
InChI Key: OUJZEVYPUZNYBL-SGZWRCNRSA-N
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Description

Introduction to N-acetylneuraminic acid alpha(2-3)galactose beta(1-4)N-acetylglucosamine-beta-para-nitrophenol

N-acetylneuraminic acid alpha(2-3)galactose beta(1-4)N-acetylglucosamine-beta-para-nitrophenol represents a structurally defined synthetic trisaccharide that serves as a critical research tool in the field of glycobiology. This compound is specifically designed to mimic naturally occurring sialylated oligosaccharides while incorporating a chromogenic para-nitrophenol group that enables sensitive analytical detection. The molecule consists of three carbohydrate units linked through specific glycosidic bonds: N-acetylneuraminic acid (sialic acid) connected via an alpha(2-3) linkage to galactose, which is in turn linked through a beta(1-4) bond to N-acetylglucosamine, with the terminal N-acetylglucosamine bearing a para-nitrophenol substituent.

The compound has gained prominence in research applications due to its ability to serve as a substrate for various glycosidases and as a ligand for lectins that recognize specific sialylated epitopes. Its structural specificity makes it particularly valuable for studying the recognition properties of proteins that distinguish between different types of sialyl linkages, as the alpha(2-3) configuration represents one of the two major forms of sialic acid attachment found in mammalian glycoconjugates. The synthetic nature of this compound allows for precise control over its chemical composition and purity, making it superior to naturally derived oligosaccharides for quantitative studies.

Research applications of this compound span multiple areas of glycobiology, including the characterization of sialyltransferases, neuraminidases, and lectin binding specificities. The para-nitrophenol tag provides a convenient means for monitoring enzymatic reactions through spectrophotometric methods, as the release of para-nitrophenol can be easily quantified by measuring absorbance at specific wavelengths. This feature has made the compound an essential tool in enzyme assays and screening protocols for identifying modulators of carbohydrate-processing enzymes.

Structural Characterization and Chemical Identity

The structural characterization of N-acetylneuraminic acid alpha(2-3)galactose beta(1-4)N-acetylglucosamine-beta-para-nitrophenol encompasses detailed analysis of its molecular composition, stereochemical arrangements, and unique chemical features that distinguish it from related compounds. The molecule represents a complex carbohydrate structure with multiple chiral centers and specific linkage patterns that determine its biological activity and recognition properties. Complete structural elucidation requires consideration of both the carbohydrate backbone architecture and the spatial orientation of substituent groups, particularly the acetamido and hydroxyl functionalities that contribute to the molecule's overall three-dimensional conformation.

The compound's identity is firmly established through multiple analytical parameters including its molecular formula, stereochemical configuration, and spectroscopic properties. Chemical databases classify this compound under the Chemical Abstracts Service registry number 501427-92-5, with corresponding entries in major chemical information systems such as PubChem and ChemSpider. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for carbohydrate nomenclature, providing unambiguous identification of the linkage patterns and anomeric configurations present in the molecule.

Structural verification of the compound relies on advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography when applicable. These methods confirm not only the connectivity of the carbohydrate units but also the precise stereochemical arrangement of the glycosidic bonds, which is crucial for biological activity. The para-nitrophenol substituent provides additional analytical advantages through its characteristic absorption properties and chemical reactivity patterns that facilitate structural confirmation and purity assessment.

Molecular Formula and Stereochemical Configuration

The molecular formula of N-acetylneuraminic acid alpha(2-3)galactose beta(1-4)N-acetylglucosamine-beta-para-nitrophenol is C₃₁H₄₅N₃O₂₁, with a precise molecular weight of 795.7 grams per mole. This composition reflects the complex nature of the trisaccharide structure, incorporating 31 carbon atoms that include both carbohydrate carbons and aromatic carbons from the para-nitrophenol moiety. The formula accounts for 45 hydrogen atoms distributed across hydroxyl groups, acetamido substituents, and the aromatic ring system, while the 21 oxygen atoms are present in various forms including hydroxyl groups, ether linkages, carbonyl groups, and the nitro substituent.

The stereochemical configuration of the molecule is precisely defined through the anomeric configurations and linkage patterns of the constituent monosaccharides. The N-acetylneuraminic acid residue adopts the alpha-anomeric configuration at its C-2 position, forming a glycosidic bond with the C-3 hydroxyl group of the galactose unit. The galactose moiety maintains its beta-anomeric configuration and connects to the N-acetylglucosamine unit through a beta(1-4) linkage. The terminal N-acetylglucosamine residue is linked to the para-nitrophenol group through a beta-glycosidic bond, completing the trisaccharide structure.

Structural Component Molecular Contribution Stereochemical Features
N-acetylneuraminic acid C₁₁H₁₉NO₉ Alpha-anomeric configuration, 2-acetamido group
Galactose C₆H₁₂O₆ Beta-pyranose form, 4-OH available for linkage
N-acetylglucosamine C₈H₁₅NO₆ Beta-anomeric configuration, 2-acetamido group
Para-nitrophenol C₆H₅NO₃ Planar aromatic system with electron-withdrawing nitro group

The absolute stereochemistry of each monosaccharide component follows the natural D-configuration pattern found in mammalian glycoconjugates. The N-acetylneuraminic acid unit contains nine chiral centers, with the configuration at C-2 being particularly important for the alpha-linkage formation. The galactose and N-acetylglucosamine units each contribute four additional chiral centers, resulting in a highly defined three-dimensional structure that determines the molecule's biological recognition properties and conformational behavior in solution.

Glycosidic Bond Architecture: Alpha(2-3) versus Alpha(2-6) Linkage Specificity

The glycosidic bond architecture of N-acetylneuraminic acid alpha(2-3)galactose beta(1-4)N-acetylglucosamine-beta-para-nitrophenol is fundamentally defined by the alpha(2-3) linkage between the sialic acid and galactose residues, which represents one of the two major forms of sialyl attachment found in natural glycoconjugates. This linkage specificity is critical for determining the biological activity and recognition properties of the molecule, as many carbohydrate-binding proteins exhibit distinct preferences for either alpha(2-3) or alpha(2-6) sialyl linkages. The structural differences between these two linkage types result in significantly different three-dimensional conformations and surface presentations of the sialic acid residue, leading to differential recognition by lectins, antibodies, and other carbohydrate-binding proteins.

The alpha(2-3) sialyl linkage is formed through the condensation of the anomeric carbon (C-2) of N-acetylneuraminic acid with the C-3 hydroxyl group of the galactose residue. This linkage geometry positions the sialic acid residue in a specific spatial orientation relative to the underlying galactose-N-acetylglucosamine backbone, creating a unique molecular surface that is recognized by specific biological receptors. Research has demonstrated that proteins such as Maackia amurensis lectin show high specificity for alpha(2-3) sialyl structures, while other lectins like Sambucus nigra agglutinin preferentially bind alpha(2-6) sialyl linkages.

Linkage Type Structural Features Biological Recognition Conformational Properties
Alpha(2-3) Sialyl C-2 of sialic acid to C-3 of galactose Recognized by Maackia amurensis lectin Trans-conformation preferred
Alpha(2-6) Sialyl C-2 of sialic acid to C-6 of galactose Recognized by Sambucus nigra lectin Cis-conformation preferred
Beta(1-4) Galactosyl C-1 of galactose to C-4 of N-acetylglucosamine Type II lactosamine structure Extended conformation

The distinction between alpha(2-3) and alpha(2-6) sialyl linkages has profound implications for biological function, as these different linkage patterns are associated with distinct cellular processes and disease states. For example, influenza viruses demonstrate linkage-specific binding preferences, with human-adapted strains typically favoring alpha(2-6) sialyl receptors while avian-adapted strains prefer alpha(2-3) linkages. This linkage specificity is also relevant in cancer biology, where alterations in sialylation patterns, including changes in the ratio of alpha(2-3) to alpha(2-6) linkages, are associated with metastatic potential and tumor progression.

The conformational preferences of alpha(2-3) versus alpha(2-6) sialyl linkages have been extensively studied through computational modeling and experimental techniques. Alpha(2-3) linked sialic acid residues typically adopt a trans-conformation that projects the sialic acid away from the underlying carbohydrate chain, while alpha(2-6) linkages favor a cis-conformation that brings the sialic acid into closer proximity with the galactose residue. These conformational differences directly impact the accessibility of the sialic acid residue to binding partners and influence the overall shape of the oligosaccharide structure, which is critical for molecular recognition events in biological systems.

Para-Nitrophenol Tag: Functional Role in Analytical Assays

The para-nitrophenol tag incorporated into N-acetylneuraminic acid alpha(2-3)galactose beta(1-4)N-acetylglucosamine-beta-para-nitrophenol serves as a sophisticated analytical tool that enables sensitive detection and quantification of enzymatic activities and binding interactions. This chromogenic moiety transforms the colorless trisaccharide into a substrate that can be monitored spectrophotometrically, providing real-time analysis capabilities for various biochemical assays. The para-nitrophenol group exhibits strong absorption in the visible region of the electromagnetic spectrum, with maximum absorption occurring at approximately 400-405 nanometers when released as the free phenolate ion under alkaline conditions.

The functional utility of the para-nitrophenol tag is based on its capacity to serve as a leaving group in enzymatic hydrolysis reactions. When glycosidases cleave the glycosidic bond between the N-acetylglucosamine residue and the para-nitrophenol moiety, the released para-nitrophenol can be quantified by measuring the increase in absorbance at 400 nanometers. This spectrophotometric approach provides a convenient and sensitive method for monitoring enzyme kinetics, determining enzyme concentrations, and screening for enzyme inhibitors. The molar extinction coefficient of para-nitrophenol under alkaline conditions is sufficiently high to enable detection of picomolar quantities of released product, making it suitable for studying enzymes with low specific activities.

Analytical Parameter Value Significance
Maximum Absorption Wavelength 400-405 nm Optimal detection wavelength
Molar Extinction Coefficient ~18,000 M⁻¹cm⁻¹ High sensitivity for quantification
pH Optimum for Detection 10-11 Phenolate ion formation
Detection Limit Picomolar range Suitable for low-activity enzymes

The para-nitrophenol tag also enables the compound to serve as a substrate for multiple classes of glycosidases, including exoglycosidases that remove terminal sugar residues and endoglycosidases that cleave internal glycosidic bonds. The specific position of the para-nitrophenol attachment at the reducing end of the trisaccharide makes it accessible to beta-N-acetylglucosaminidases, which can specifically cleave the beta-glycosidic bond between the N-acetylglucosamine and para-nitrophenol moieties. This specificity allows for the development of highly selective enzyme assays that can distinguish between different types of glycosidase activities in complex biological samples.

Properties

IUPAC Name

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16-,17+,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJZEVYPUZNYBL-SGZWRCNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N3O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659833
Record name (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501427-92-5
Record name (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP is a complex carbohydrate compound that plays a significant role in various biological processes, particularly in cell signaling and immune responses. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP consists of:

  • N-acetylneuraminic acid (Neu5Ac) : A sialic acid that contributes to the compound's biological functions.
  • Galactose (Gal) : Linked to Neu5Ac, it plays a role in cell-cell interactions.
  • N-acetylglucosamine (GlcNAc) : A component that is crucial for glycosylation processes.

The molecular formula is C31H45N3O21C_{31}H_{45}N_{3}O_{21}, with a molecular weight of approximately 795.70 g/mol .

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP interacts with various biological targets, including:

  • Lectins : These glycan-binding proteins recognize specific sugar sequences, facilitating cell adhesion and signaling. The Maackia amurensis leukoagglutinin specifically binds to the Neu5Ac α(2-3)Gal sequence, which is crucial for histochemical studies .
  • Viral Hemagglutinin : The compound mimics cell surface carbohydrates, potentially disrupting the binding of influenza viruses to host cells. This interaction can inhibit viral infection by blocking the hemagglutinin's ability to attach to sialic acid residues on host cells .

Biological Activity and Applications

The biological activity of Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP can be summarized as follows:

  • Cell Signaling : It plays a role in mediating cellular interactions and signaling pathways, particularly in immune responses and pathogen recognition .
  • Glycosylation Studies : This compound serves as a substrate for glycosyltransferases, making it valuable for studying enzyme kinetics and carbohydrate interactions .
  • Diagnostic Applications : Due to its specific binding properties, it is used in developing assays for detecting glycan-mediated processes associated with diseases like cancer and autoimmune disorders .

Case Studies

  • Interaction with Lectins :
    • A study demonstrated that Neu5Ac α(2-3)Gal β(1-4)GlcNAc can be effectively used with lectin-gold complexes for detecting specific glycan sequences in tissues. The specificity of binding was confirmed through competitive inhibition assays .
  • Viral Binding Studies :
    • Research indicated that the compound could inhibit the binding of influenza viruses by mimicking their natural receptors on host cells. This property was highlighted in studies utilizing cell lines expressing hemagglutinin .

Comparative Analysis with Similar Compounds

To understand the unique properties of Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesUnique Aspects
Neu5Ac α(2-6)Gal β(1-4)GlcNAc-β-pNPDifferent linkage between Neu5Ac and GalAffects binding affinity and biological activity
Neu5Gc α(2-3)Gal β(1-4)GlcNAc-β-pNPContains N-glycolylneuraminic acidInfluences immunogenicity

Scientific Research Applications

Scientific Research Applications

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is widely utilized in scientific research for studying glycan structures, their biological functions, cell signaling, and interactions . It serves as a substrate for enzymatic reactions and plays a vital role in studying cell-cell interactions, microbial pathogenesis, and immune responses .

  • Glycobiology Research: This compound plays a crucial role in studying glycan structures and their biological functions, helping researchers understand cell signaling and interactions .
  • Vaccine Development: It is used in the formulation of vaccines, particularly those targeting viral infections, by enhancing immune responses through glycan modifications .
  • Drug Delivery Systems: The compound can be incorporated into drug delivery systems to improve the targeting and efficacy of therapeutic agents, especially in cancer treatment .
  • Diagnostics: Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is utilized in diagnostic assays to detect specific biomarkers, aiding in the early diagnosis of diseases .
  • Biotechnology Applications: It serves as a substrate in enzymatic reactions, facilitating the production of glycosylated proteins, which are essential in biopharmaceuticals .
  • Model Compound: Used as a model compound for studying glycosylation reactions and glycan interactions.

Biological Applications

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP plays a significant role in various biological processes:

  • Cell-Cell Interactions: This compound is involved in studying cell-cell interactions.
  • Microbial Pathogenesis: It is used to understand microbial pathogenesis.
  • Immune Responses: It helps in studying immune responses.
  • Viral Infection Disruption: By interacting with the hemagglutinin of influenza viruses, it can potentially disrupt the virus’s ability to bind to and infect host cells.

Medical Applications

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is employed in the development of diagnostic assays and therapeutic agents targeting glycan-mediated processes.

Industrial Applications

In industry, Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP is employed in the production of glycan-based biosensors and biochips.

Study of Sialidases

RgNanH, an intramolecular trans-sialidase, producing 2,7-anhydro-Neu5Ac selectively from α2-3-linked sialic acid substrates, is used to study the cleaving of either α2-3- or α2-6-linked sialic acid . The enzyme RgNanH showed a high affinity for 3′SL and an estimated k cat of 25.7 min −1, whereas no enzymatic activity was observed in presence of 6′SL, demonstrating exclusive substrate specificity of the enzyme for α2-3 linkages .

Detection of Glycans

Maackia amurensis lectin-gold complexes are used for light and electron microscopic detection of the Neu5Ac (α2,3) Gal sequence in various tissues . The Maackia amurensis leukoagglutinin reacts specifically with the Neu5Ac (α2,3) Gal sequence of asparagine-linked complex type oligosaccharides .

Comparison with Other Sialylated Glycans

Neu5Acα(2-3)Galβ(1-4)GlcNAc-β-pNP can be compared with other sialylated glycans, such as:

  • Neu5Acα(2-6)Galβ(1-4)GlcNAc-β-pNP: Differing in the linkage between Neu5Ac and Gal, which can affect its binding affinity and biological activity.
  • Neu5Gcα(2-3)Galβ(1-4)GlcNAc-β-pNP: Contains N-glycolylneuraminic acid (Neu5Gc) instead of Neu5Ac, which can influence its immunogenicity and interactions with glycan-binding proteins.

NMR Interaction Studies

NMR spectroscopy is used to study the interaction between a derivative of sialic acid (the Neu5Ac-α-(2,6)-Gal-β-(1-4)-GlcNAc trisaccharide) .

Tables

ApplicationDescription
Glycobiology ResearchStudying glycan structures and their biological functions, helping researchers understand cell signaling and interactions .
Vaccine DevelopmentFormulation of vaccines, particularly those targeting viral infections, by enhancing immune responses through glycan modifications .
Drug Delivery SystemsIncorporation into drug delivery systems to improve the targeting and efficacy of therapeutic agents, especially in cancer treatment .
DiagnosticsUtilization in diagnostic assays to detect specific biomarkers, aiding in the early diagnosis of diseases .
Biotechnology ApplicationsServing as a substrate in enzymatic reactions, facilitating the production of glycosylated proteins, which are essential in biopharmaceuticals .
Model CompoundUsed as a model compound for studying glycosylation reactions and glycan interactions.

Case Studies

Comparison with Similar Compounds

Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP

  • Key Difference : Neu5Ac is alpha(2-6)-linked to galactose instead of alpha(2-3).
  • Biological Implications :
    • The alpha(2-6) linkage is recognized by distinct sialidases and lectins. For example, Maackia amurensis lectin (MAA) binds alpha(2-3) linkages, while Sambucus nigra agglutinin (SNA) prefers alpha(2-6) .
    • Enzymatic assays using this compound reveal differences in substrate specificity for sialyltransferases, which are critical in cancer biomarker studies .
  • Applications : Used to study influenza virus hemagglutinin binding and autoimmune disease markers .

Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc-beta-pNP

  • Structural Note: Shares the same backbone but with alpha(2-6) sialylation.
  • Functional Contrast :
    • The alpha(2-6) variant is a substrate for bacterial sialidases (e.g., Clostridium perfringens), whereas alpha(2-3)-linked substrates are resistant .
    • In glycan array studies, this compound shows negligible binding to Siglec-8, which specifically requires alpha(2-3)-linked Neu5Ac and sulfated galactose .

Sialylated Oligosaccharides in Camel Milk

  • Example : Neu5Ac(beta2-3)Gal(beta1-4)Glc (3'-SL) .
  • Comparison :
    • The beta(2-3) linkage of Neu5Ac (vs. alpha(2-3) in the target compound) alters recognition by mammalian sialidases, which predominantly hydrolyze alpha-linked sialic acids.
    • Biological Role: These oligosaccharides act as prebiotics and pathogen receptor analogs, differing from synthetic pNP-glycosides used for enzyme assays .

Gangliosides (e.g., GD1a, GD3)

  • Structure : GD1a contains Neu5Ac alpha(2-3)Gal beta(1-3)GalNAc, while GD3 has Neu5Ac alpha(2-8)Neu5Ac alpha(2-3)Gal .
  • Functional Contrast :
    • Gangliosides are embedded in cell membranes (via ceramide), whereas synthetic pNP-glycosides are soluble probes.
    • The alpha(2-3) linkage in GD1a mediates interactions with Siglecs and pathogens (e.g., Helicobacter pylori), similar to the target compound’s role in lectin binding studies .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Sialic Acid Linkage Key Features Applications
Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP Alpha(2-3) Binds Siglec-8; sulfated galactose enhances specificity Sialidase assays, lectin binding studies
Gal beta(1-4)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP Alpha(2-6) Recognized by SNA lectin; resistant to alpha(2-3)-specific sialidases Influenza virus research, autoimmune biomarker studies
Camel Milk 3'-SL Beta(2-3) Prebiotic activity; non-hydrolyzable by mammalian sialidases Nutritional studies, pathogen inhibition
GD1a Ganglioside Alpha(2-3) Membrane-bound; interacts with Siglecs and pathogens Cancer immunology, neurobiology

Table 2: Enzymatic Specificity Data

Enzyme Substrate Activity (Relative to Target Compound) Reference
Siglec-8 Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc High (requires 6-sulfated Gal) [1]
Clostridium sialidase Neu5Ac alpha(2-6)Gal beta(1-4)GlcNAc 150% activity vs. alpha(2-3) [18]
Maackia amurensis Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc Strong binding [7]

Preparation Methods

Chemical Synthesis Approaches

The chemical synthesis of Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP typically involves stepwise glycosylation reactions using protected monosaccharide building blocks. Key features of this approach include:

  • Use of Sialyl Donors: The sialic acid (Neu5Ac) moiety is introduced via sialyl donors such as methyl (phenyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-2-thio-beta-D-glycero-D-galacto-2-nonulopyranoside)onate derivatives. These donors are reactive and enable selective formation of the alpha(2-3) linkage to galactose residues.

  • Stepwise Assembly of Trisaccharide: The trisaccharide backbone Gal beta(1-4)GlcNAc is constructed first, often with protective groups to control regio- and stereoselectivity. The sialylation step is then performed to attach Neu5Ac in the alpha(2-3) position.

  • Phenyl-pNP Functionalization: The beta-pNP (para-nitrophenyl) group is introduced at the reducing end of the GlcNAc residue, facilitating subsequent enzymatic assays and detection due to its chromogenic properties.

  • Characterization: The synthesized compound and intermediates are characterized extensively by advanced NMR techniques such as 2D DQF ^1H-^1H COSY and 2D ROESY spectroscopy to confirm the correct glycosidic linkages and stereochemistry.

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines chemical synthesis of precursors with enzymatic catalysis to enhance efficiency and selectivity:

  • Sialic Acid Aldolase-Catalyzed Reactions: Enzymes such as sialic acid aldolase (from Pasteurella multocida or E. coli) catalyze the formation of Neu5Ac from N-acetylmannosamine (ManNAc) and pyruvate. This enzymatic step is highly efficient and allows for the generation of sialic acid derivatives under mild conditions.

  • Use of Sialyltransferases: Specific sialyltransferases catalyze the transfer of CMP-Neu5Ac to the galactose residue in the Gal beta(1-4)GlcNAc acceptor, forming the alpha(2-3) linkage. Porcine liver alpha2-3-sialyltransferase is commonly employed for this purpose.

  • One-Pot Multienzyme (OPME) Synthesis: This advanced method integrates sialic acid aldolase, CMP-sialic acid synthetase, and sialyltransferase in a single reaction vessel. Starting from ManNAc, pyruvate, CTP, and the acceptor disaccharide, the enzymes work sequentially to produce this compound efficiently, reducing purification steps and improving yields.

  • Purification: The products are purified using chromatographic techniques such as anion exchange and gel filtration to achieve high purity suitable for research applications.

Practical Preparation Data and Stock Solutions

For practical laboratory use, this compound is often supplied as a crystalline solid with high purity (≥95%) and is prepared into stock solutions for enzymatic assays and biochemical studies:

Amount of Compound Stock Solution Concentration Volume of Solvent (mL)
1 mg 1 mM 1.3251
5 mg 1 mM 6.6256
10 mg 1 mM 13.2512
1 mg 5 mM 0.265
5 mg 5 mM 1.3251
10 mg 5 mM 2.6502
1 mg 10 mM 0.1325
5 mg 10 mM 0.6626
10 mg 10 mM 1.3251

Table 1: Stock solution preparation volumes for this compound in mM concentrations.

Enzymatic Assay Applications and Stability Considerations

  • This compound serves as a substrate for glycosidase assays, where the para-nitrophenyl group enables colorimetric detection upon enzymatic cleavage.

  • The compound’s enzymatic susceptibility is exploited to study kinetics and specificity of sialidases and glycosyltransferases.

  • Proper storage at low temperatures (0°C) and protection from moisture are essential to maintain compound stability and activity.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages References
Chemical Synthesis Stepwise glycosylation, use of sialyl donors Precise control of stereochemistry
Chemoenzymatic Synthesis Enzymatic formation of Neu5Ac, sialyltransferase catalysis, OPME High efficiency, mild conditions, fewer steps
Stock Solution Preparation Defined molarity solutions for assays Facilitates reproducibility in experiments

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